(S)-2-Amino-N-(3-cyano-benzyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-6-4-5-11(7-12)8-15/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSCRXJZGVKNIR-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-3,N-dimethyl-butyramide is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Contributes to its basicity and potential interactions with biological targets.
- Cyano Group : Enhances lipophilicity and may influence pharmacokinetic properties.
- Dimethyl Substituents : Affect steric hindrance and binding affinity.
This structural composition suggests a dual hydrophilic-hydrophobic nature, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and pain.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter signaling pathways, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through modulation of cytokine production.
- Analgesic Properties : Potential applications in pain management have been noted based on structural analogs.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide | Cyano group, dimethyl substitutions | Potentially similar biological activity |
| N-(3-Cyano-benzyl)glycine | Cyano group only | Different binding properties |
| N,N-Dimethylglycine | No cyano group | Simpler structure; less complex interactions |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies
- Anticonvulsant Activity : A study demonstrated that derivatives similar to this compound exhibited significant anticonvulsant effects in animal models. The structure-activity relationship indicated that modifications at the benzyl position enhanced efficacy .
- Anticancer Activity : Research on related compounds has shown promising antiproliferative effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds exhibit variations in substituents on the benzyl group or modifications to the amide backbone:
Notes:
- Molecular weights marked with * are calculated based on formula.
- Biological relevance inferred from structural motifs (e.g., cyano groups in enzyme inhibitors, thioethers in metal catalysis).
Physicochemical Properties
- Optical Rotation: Analogous compounds in exhibit [α]D values ranging from +4.5° to +6.4°, depending on alkyl chain length and substituent electronic effects. The 3-cyano group’s polarity may further influence the target compound’s optical activity.
- Thermal Stability : Melting points for similar amides (: 142–182°C) correlate with crystallinity and intermolecular hydrogen bonding. The target compound’s melting point is expected within this range.
Preparation Methods
Microbial Conversion of Nitriles to Amides
The enzymatic hydration of nitriles to amides via nitrile hydratase (NHase) is a green chemistry approach. Strains such as Nocardia globerula CCTCC M209214 and Rhodococcus qingshengii CCTCC M2010050 catalyze the conversion of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide with >95% yield under mild conditions (pH 7.0–8.5, 25–40°C). The NHase-mediated process avoids harsh acids/bases, reducing byproducts like HCN.
Key Data:
Application to Target Compound
To synthesize (S)-2-amino-N-(3-cyano-benzyl)-3,N-dimethyl-butyramide, the enzymatic product 2-amino-2,3-dimethylbutyramide undergoes N-alkylation with 3-cyanobenzyl bromide. This step requires protecting the primary amine with tert-butoxycarbonyl (Boc) to prevent side reactions.
Asymmetric Chemical Synthesis
Chiral Auxiliary-Mediated Amidation
The (S)-configuration is achieved using (S)-tert-leucine as a chiral precursor. Boc-protected (S)-tert-leucine reacts with 3-cyanobenzylamine via EDCI/HOBt coupling, followed by deprotection (Table 1).
Table 1: Chiral Auxiliary Method
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, 0°C→RT | 85% | 98% |
| Boc Deprotection | TFA/DCM (1:1), 2h | 95% | 98% |
Palladium-Catalyzed Cyanoalkylation
Palladium catalysts enable direct C–H bond functionalization. A Pd(OAc)₂/2,2′-bipyridine system couples 3-cyanobenzyl bromide with (S)-2-amino-3,N-dimethyl-butyramide at 80°C in acetonitrile, achieving 78% yield.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 2-amino-3,N-dimethyl-butyramide is resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer remains unreacted, while the (R)-enantiomer acetylates, enabling separation (ee >99%).
Table 2: Kinetic Resolution Parameters
| Enzyme | Substrate | Solvent | ee (S) | Yield |
|---|---|---|---|---|
| CAL-B | Racemic amide | THF | 99% | 45% |
Diastereomeric Salt Formation
Racemic amine reacts with (S)-mandelic acid to form diastereomeric salts. Crystallization in ethanol isolates the (S)-enantiomer with 92% ee.
N-Alkylation Strategies
Reductive Amination
3-Cyanobenzaldehyde reacts with (S)-2-amino-3,N-dimethyl-butyramide under NaBH₃CN in methanol (pH 5–6). Yield: 70%.
Mitsunobu Reaction
Using DIAD/PPh₃, 3-cyanobenzyl alcohol couples with the amine, achieving 82% yield but requiring chiral preservation.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Enzymatic Hydration | 98% | >99% | High | Low |
| Asymmetric Catalysis | 85% | 98% | Moderate | High |
| Kinetic Resolution | 45% | 99% | Low | Moderate |
| Reductive Amination | 70% | 95% | Moderate | Low |
Industrial-Scale Considerations
The enzymatic route is preferred for large-scale production due to low waste and high stereoselectivity. Patent CN101886096B reports a 10,000-L bioreactor process with 95% yield. Chemical methods suit small-scale API synthesis but require costly catalysts.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3-cyano-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis starting from substituted benzylamines or acetamide precursors. Key steps include:
- Acylation : React 3-cyanobenzylamine with a protected amino acid derivative (e.g., Boc-protected dimethylbutyric acid) using coupling agents like HATU or DCC.
- Deprotection : Remove protecting groups (e.g., Boc) under acidic conditions (TFA in DCM).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1.2 equivalents of acylating agent), and solvent polarity (DMF or THF) to improve yields (typically 60–75%) .
Q. Which spectroscopic techniques are essential for characterizing the structure and enantiomeric purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm regiochemistry (¹H and ¹³C NMR) and detect hydrogen bonding (DMSO-d₆ solvent for NH protons).
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to verify enantiomeric excess (>98% for S-configuration).
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]+ ion).
- IR Spectroscopy : Identify functional groups (e.g., cyano stretch at ~2240 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What safety protocols are critical when handling cyanobenzyl derivatives in laboratory settings?
- Protocols :
- Ventilation : Use fume hoods to avoid inhalation of toxic dust or vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How can X-ray crystallography confirm the stereochemical configuration and molecular packing of this compound?
- Procedure :
- Crystal Growth : Use slow evaporation from a saturated solution (e.g., ethanol/water mixture).
- Data Collection : Perform single-crystal X-ray diffraction (100 K, Mo-Kα radiation).
- Analysis : Refine structures using software (e.g., SHELX) to determine bond angles, torsion angles, and hydrogen-bonding networks.
- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometry) to confirm stereochemistry .
Q. How to design target engagement studies to elucidate the compound's mechanism of action?
- Approach :
- Target Identification : Screen against mitochondrial proteins (e.g., using SPR or thermal shift assays) based on structural analogs .
- Binding Kinetics : Use isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).
- Cellular Assays : Evaluate mitochondrial membrane potential (JC-1 dye) and ATP production in cell lines (e.g., HEK293) .
Q. What strategies resolve discrepancies between synthetic yields reported in literature and experimental results?
- Solutions :
- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvent systems (polar aprotic vs. non-polar), and reaction times.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials or hydrolysis byproducts).
- Scale-Up Adjustments : Optimize mixing efficiency and heat transfer in continuous flow reactors for reproducibility .
Q. How to analyze contradictory data between computational simulations and experimental results regarding molecular interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) under physiological conditions.
- Free Energy Calculations : Use MM-PBSA/GBSA to compare binding affinities with experimental Kd values.
- Experimental Validation : Perform mutagenesis (e.g., alanine scanning) on key residues identified in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
